molecular formula C11H9FO4 B2909443 3-(6-Fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)prop-2-enoic acid CAS No. 773132-38-0

3-(6-Fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)prop-2-enoic acid

Cat. No.: B2909443
CAS No.: 773132-38-0
M. Wt: 224.187
InChI Key: RIBPFILKLFAJKT-OWOJBTEDSA-N
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Description

3-(6-Fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)prop-2-enoic acid (molecular formula: C₁₁H₉FO₄) is a fluorinated benzodioxin derivative featuring a propenoic acid substituent. The compound’s structure comprises a 1,3-benzodioxin ring system with a fluorine atom at the 6-position and a conjugated α,β-unsaturated carboxylic acid group at the 8-position. This configuration confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science . Notably, the compound is listed in specialized catalogs (e.g., CymitQuimica) but is marked as discontinued, suggesting challenges in synthesis or stability .

Properties

IUPAC Name

(E)-3-(6-fluoro-4H-1,3-benzodioxin-8-yl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FO4/c12-9-3-7(1-2-10(13)14)11-8(4-9)5-15-6-16-11/h1-4H,5-6H2,(H,13,14)/b2-1+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIBPFILKLFAJKT-OWOJBTEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=CC(=C2)F)C=CC(=O)O)OCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2=C(C(=CC(=C2)F)/C=C/C(=O)O)OCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)prop-2-enoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

3-(6-Fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)prop-2-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(6-Fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)prop-2-enoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(6-Fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The fluoro group and the propenoic acid moiety play crucial roles in its binding affinity and reactivity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Molecular Weight Functional Groups Key Differences Source/Application
3-(6-Fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)prop-2-enoic acid C₁₁H₉FO₄ 224.19 α,β-unsaturated carboxylic acid Reference compound Discontinued (CymitQuimica)
(2E)-3-[4-(Difluoromethoxy)-3-methoxyphenyl]prop-2-enoic acid C₁₁H₁₀F₂O₅ 260.19 Difluoromethoxy, methoxy, propenoic acid Aromatic substituent variation Potential pharmacological scaffold
2-(6-Fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)acetic acid C₁₀H₉FO₄ 212.18 Acetic acid Shorter chain, saturated carboxylic acid Available (American Elements)
Diethyl acetamido[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]malonate C₁₈H₂₂FNO₇ 383.37 Ester, acetamido, malonate Esterified carboxylic acid Synthetic intermediate
N-[(6-Chloropyridin-3-yl)sulfonyl]-3-(6-nitro-2,4-dihydro-1,3-benzodioxin-8-yl)prop-2-enamide C₂₀H₁₆Cl₄N₂O₃ 474.17 Chloropyridinylsulfonamide, nitro Amide substitution, nitro group Building block for drug discovery

Key Comparative Analysis

Electronic and Steric Effects
  • This property is absent in the acetic acid analog (C₁₀H₉FO₄), which has a saturated chain .

Biological Activity

3-(6-Fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)prop-2-enoic acid is a synthetic compound that belongs to the class of organic compounds known as stilbenes. This compound is characterized by a unique structure that includes a fluorinated benzodioxin moiety, which may contribute to its biological activity. Understanding its biological activity is crucial for potential therapeutic applications, particularly in oncology and pharmacology.

Chemical Structure and Properties

The compound has the following chemical formula and properties:

PropertyValue
Molecular Weight430.43 g/mol
Chemical FormulaC25_{25}H19_{19}FN2_{N_2}O4_{4}
IUPAC Name(3Z)-1-[(6-fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)methyl]-3-(hydroxyimino)-4-[(1E)-2-phenylethenyl]-2,3-dihydro-1H-indol-2-one
CAS NumberNot available

Research indicates that compounds similar to this compound exhibit various biological activities including:

  • Antiproliferative Effects : Studies have shown that stilbene derivatives can inhibit the proliferation of cancer cells. For instance, antiproliferative activity has been evaluated against breast, colon, and lung cancer cell lines. The highest activity was noted in compounds with fluorinated substitutions .
  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in cancer metabolism. However, specific enzyme targets for this compound have yet to be fully elucidated.
  • Antioxidant Properties : Some studies suggest that similar compounds possess antioxidant capabilities which can protect cells from oxidative stress, a contributor to cancer progression.

Case Studies

Several case studies have explored the biological activity of related compounds:

  • Study on Fluorinated Compounds : A study focused on fluorinated 7-aryl derivatives demonstrated significant antiproliferative activity against various cancer cell lines. The mechanism was attributed to the disruption of cellular signaling pathways critical for cell survival .

Toxicological Profile

The safety profile of this compound indicates potential toxicity:

Toxicity TypeDescription
Acute ToxicityHarmful if swallowed (H302)
Skin IrritationCauses skin irritation (H315)

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